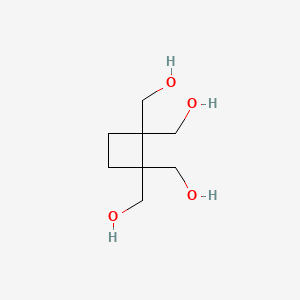![molecular formula C6H6N4O3 B14701842 [Nitroso(pyrimidin-2-yl)amino]acetic acid CAS No. 23082-25-9](/img/structure/B14701842.png)
[Nitroso(pyrimidin-2-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Nitroso(pyrimidin-2-yl)amino]acetic acid is a compound that features a nitroso group attached to a pyrimidine ring, which is further connected to an amino acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(pyrimidin-2-yl)amino]acetic acid typically involves the following steps:
Formation of Pyrimidine Derivative: The starting material, a pyrimidine derivative, is prepared through a series of reactions including nucleophilic substitution and cyclization.
Introduction of Nitroso Group: The nitroso group is introduced via a reaction with nitrous acid or other nitrosating agents under controlled conditions.
Attachment of Amino Acetic Acid Moiety: The final step involves the coupling of the nitroso-pyrimidine intermediate with glycine or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[Nitroso(pyrimidin-2-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic media).
Major Products
Oxidation: Nitro(pyrimidin-2-yl)amino acetic acid.
Reduction: Amino(pyrimidin-2-yl)amino acetic acid.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[Nitroso(pyrimidin-2-yl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of [Nitroso(pyrimidin-2-yl)amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Nitroso Compounds: Compounds with nitroso groups are known for their reactivity and potential therapeutic applications.
Uniqueness
[Nitroso(pyrimidin-2-yl)amino]acetic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitroso group and the pyrimidine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
23082-25-9 |
|---|---|
Molekularformel |
C6H6N4O3 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
2-[nitroso(pyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C6H6N4O3/c11-5(12)4-10(9-13)6-7-2-1-3-8-6/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
HHBYFUDWVMEFOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)N(CC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


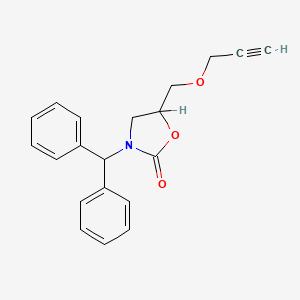




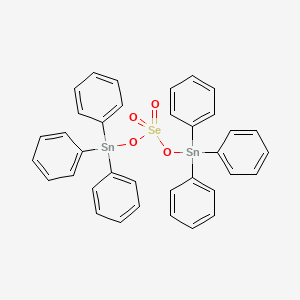

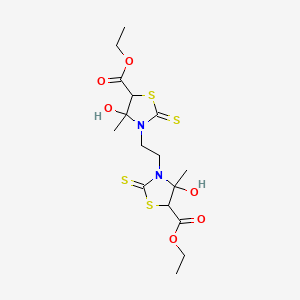

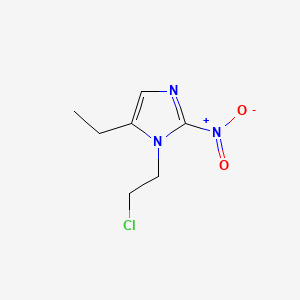
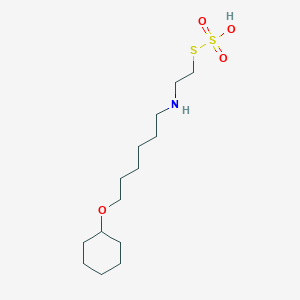

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
